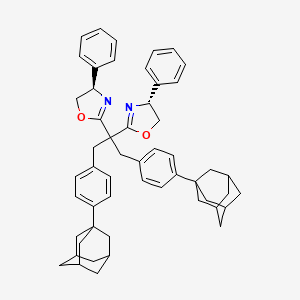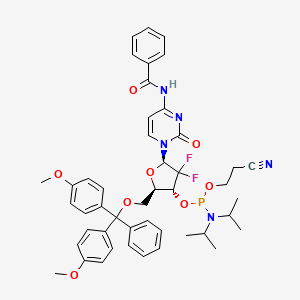![molecular formula C33H11F13NO5PS B8239010 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B8239010.png)
1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide is a complex organophosphorus compound It is characterized by its unique structure, which includes trifluoromethyl and perfluorophenyl groups, making it highly fluorinated
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin core: This step involves the reaction of naphthalene derivatives with phosphorus oxychloride under controlled conditions.
Introduction of perfluorophenyl groups: The perfluorophenyl groups are introduced through a substitution reaction using appropriate perfluorinated reagents.
Addition of the trifluoromethyl group: The trifluoromethyl group is added using trifluoromethylating agents such as trifluoromethyl iodide.
Final coupling with methanesulfonamide: The final step involves coupling the intermediate product with methanesulfonamide under specific reaction conditions to yield the target compound
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique fluorinated structure
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorinated groups enhance its binding affinity to these targets, leading to specific biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-bis(perfluorophenyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide can be compared with other similar compounds, such as:
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-diphenyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide: This compound has diphenyl groups instead of perfluorophenyl groups, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-di-1-pyrenyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide: This compound contains pyrenyl groups, which impart unique photophysical properties.
1,1,1-Trifluoro-N-((11bS)-4-oxido-2,6-di-9-phenanthrenyldinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)methanesulfonamide:
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H11F13NO5PS/c34-21-19(22(35)26(39)29(42)25(21)38)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(20-23(36)27(40)30(43)28(41)24(20)37)32(18)52-53(48,51-31(15)17)47-54(49,50)33(44,45)46/h1-10H,(H,47,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZSEMOOQKAGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=C(C(=C(C(=C6F)F)F)F)F)OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=C(C(=C(C(=C7F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H11F13NO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,8aR)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8238939.png)




![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B8238967.png)







